molecular formula C31H33N3O2 B5759170 N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

Numéro de catalogue B5759170
Poids moléculaire: 479.6 g/mol
Clé InChI: NYCFSFNSQMSVHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide, also known as Bepotastine, is a non-sedating, selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.

Mécanisme D'action

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide works by selectively blocking the histamine H1 receptor, which is responsible for mediating allergic responses in the body. By blocking this receptor, N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been shown to have a good safety profile and minimal side effects. It is rapidly absorbed after oral administration and reaches peak plasma concentration within 1-2 hours. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is metabolized in the liver and excreted in the urine. It has a half-life of approximately 6-10 hours.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective histamine H1 receptor antagonist, which makes it useful for studying the role of histamine in allergic reactions. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is also non-sedating, which allows for the study of its effects on cognitive function and other physiological processes. However, one limitation of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is that it is primarily used for the treatment of allergic rhinitis and urticaria, which limits its potential applications in other areas of research.

Orientations Futures

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide. One area of interest is the potential use of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide in the treatment of other allergic conditions such as asthma and atopic dermatitis. Another area of research is the development of novel formulations of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide for improved delivery and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide and its effects on other physiological processes.

Méthodes De Synthèse

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide can be synthesized by reacting 4-ethoxybenzaldehyde with 6-methylquinoline-4-carboxylic acid in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with benzylpiperidine in the presence of a base such as sodium hydride to yield N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide.

Applications De Recherche Scientifique

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its therapeutic effects in allergic rhinitis and urticaria. It has been shown to be effective in reducing the symptoms of these conditions, including nasal congestion, sneezing, itching, and hives. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has also been studied for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis.

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-3-36-26-12-10-24(11-13-26)30-20-28(27-19-22(2)9-14-29(27)33-30)31(35)32-25-15-17-34(18-16-25)21-23-7-5-4-6-8-23/h4-14,19-20,25H,3,15-18,21H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFSFNSQMSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.